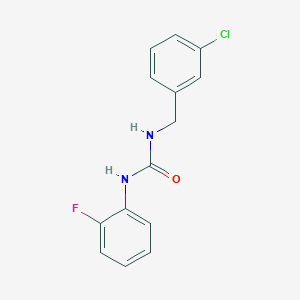
4-cyclobutyl-N,6-dimethyl-N-(2-morpholin-4-ylethyl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-cyclobutyl-N,6-dimethyl-N-(2-morpholin-4-ylethyl)pyrimidin-2-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. This compound belongs to the class of pyrimidine derivatives and has shown promising results in various studies related to cancer treatment and other diseases.
Mecanismo De Acción
The mechanism of action of 4-cyclobutyl-N,6-dimethyl-N-(2-morpholin-4-ylethyl)pyrimidin-2-amine is not fully understood. However, studies have suggested that this compound may inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. It may also induce apoptosis (programmed cell death) in cancer cells, which could be a potential mechanism for its anti-cancer properties.
Biochemical and Physiological Effects:
Studies have shown that this compound has a low toxicity profile and does not cause significant adverse effects on the body. However, more studies are needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 4-cyclobutyl-N,6-dimethyl-N-(2-morpholin-4-ylethyl)pyrimidin-2-amine is its potential therapeutic properties in cancer treatment and other diseases. It also has a low toxicity profile, which makes it a promising candidate for further research. However, one of the limitations of this compound is its limited solubility in water, which could affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research of 4-cyclobutyl-N,6-dimethyl-N-(2-morpholin-4-ylethyl)pyrimidin-2-amine. One of the directions is to further investigate its potential therapeutic properties in cancer treatment and other diseases. Studies could also focus on the mechanism of action of this compound and its biochemical and physiological effects. Additionally, research could be conducted to improve the solubility and bioavailability of this compound to enhance its efficacy in therapeutic applications.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising results in various scientific research areas. Its potential therapeutic properties in cancer treatment and other diseases make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action, biochemical and physiological effects, and limitations.
Métodos De Síntesis
The synthesis of 4-cyclobutyl-N,6-dimethyl-N-(2-morpholin-4-ylethyl)pyrimidin-2-amine involves the reaction of 4-cyclobutyl-2-nitroaniline with 2-bromo-N,N-dimethyl-N-(2-morpholin-4-ylethyl)acetamide in the presence of a palladium catalyst. This reaction results in the formation of the desired compound in good yield and purity.
Aplicaciones Científicas De Investigación
The potential therapeutic properties of 4-cyclobutyl-N,6-dimethyl-N-(2-morpholin-4-ylethyl)pyrimidin-2-amine have been extensively studied in various scientific research areas. This compound has shown promising results in cancer treatment, specifically in the inhibition of cancer cell growth and proliferation. Studies have also shown that this compound has potential anti-inflammatory and anti-oxidant properties, which could be useful in the treatment of various diseases such as arthritis and neurodegenerative disorders.
Propiedades
IUPAC Name |
4-cyclobutyl-N,6-dimethyl-N-(2-morpholin-4-ylethyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O/c1-13-12-15(14-4-3-5-14)18-16(17-13)19(2)6-7-20-8-10-21-11-9-20/h12,14H,3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADJBJDBLNZPNHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C)CCN2CCOCC2)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-cyclopentyl-N-[1-(3-methoxyphenyl)ethyl]propanamide](/img/structure/B5424466.png)

![N-[3-(1H-imidazol-1-yl)propyl]-1-phenylcyclopentanecarboxamide](/img/structure/B5424473.png)
![N-(2-cyclohex-1-en-1-ylethyl)-2-[5-(2-thienyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5424478.png)
![8-chloro-2-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}quinoline](/img/structure/B5424485.png)
![methyl {[4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5424501.png)
![N'-[(1-ethyl-1H-pyrazol-4-yl)methylene]-3,4-dimethoxybenzohydrazide](/img/structure/B5424516.png)

![4-(hydroxymethyl)-1-[3-methyl-5-(phenoxymethyl)-2-furoyl]-4-azepanol](/img/structure/B5424531.png)
![3-{3-[3-(4-chlorobenzyl)-2,5-dioxo-1-pyrrolidinyl]phenyl}acrylic acid](/img/structure/B5424534.png)
![2-[2-(2,3-dichlorophenyl)vinyl]-8-quinolinyl propionate](/img/structure/B5424543.png)
![2-{[6-(3,9-diazaspiro[5.5]undec-3-yl)-4-pyrimidinyl]amino}ethanol dihydrochloride](/img/structure/B5424553.png)
![1'-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5424559.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-3,3,3-trifluoropropanamide](/img/structure/B5424561.png)